BenchChemオンラインストアへようこそ!

(E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate

Lipophilicity LogP Drug design

(E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate (CAS 1956426-46-2) is a fluorinated heterocyclic acrylate ester with molecular formula C₁₀H₁₀FNO₂ and molecular weight 195.19 g/mol, featuring a 5-fluoropyridine ring conjugated to an α,β-unsaturated ethyl ester in the defined E-configuration. The compound belongs to the pyridyl-substituted acrylic acid ester class, a scaffold recognized in patent literature for pesticidal and fungicidal applications.

Molecular Formula C10H10FNO2
Molecular Weight 195.19 g/mol
Cat. No. B13101775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate
Molecular FormulaC10H10FNO2
Molecular Weight195.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC(=CN=C1)F
InChIInChI=1S/C10H10FNO2/c1-2-14-10(13)4-3-8-5-9(11)7-12-6-8/h3-7H,2H2,1H3/b4-3+
InChIKeyQLBCSIZBUKLYLG-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate – A Fluorinated Pyridyl-Acrylate Building Block for Medicinal Chemistry and Agrochemical Synthesis


(E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate (CAS 1956426-46-2) is a fluorinated heterocyclic acrylate ester with molecular formula C₁₀H₁₀FNO₂ and molecular weight 195.19 g/mol, featuring a 5-fluoropyridine ring conjugated to an α,β-unsaturated ethyl ester in the defined E-configuration . The compound belongs to the pyridyl-substituted acrylic acid ester class, a scaffold recognized in patent literature for pesticidal and fungicidal applications [1]. The 5-fluoro substituent and E-stereochemistry impart distinct electronic and conformational properties that differentiate it from non-fluorinated, regioisomeric, or Z-isomer analogs, making precise structural authentication critical for reproducible downstream chemistry.

Why (E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate Cannot Be Interchanged with Generic Pyridyl-Acrylate Analogs


The 5-fluoropyridin-3-yl substitution pattern is not a trivial structural variation. The electron-withdrawing fluorine atom at the 5-position modulates the electron density of the pyridine ring, altering both the reactivity of the α,β-unsaturated acrylate system and the compound's hydrogen-bonding capacity . The E-configuration of the double bond is stereochemically defined; the corresponding Z-isomer or a mixture of isomers would exhibit different spatial orientation and, consequently, divergent biological recognition or reactivity . Furthermore, the ethyl ester moiety confers a specific LogP (1.797) that differs measurably from the methyl ester analog (LogP 1.407) , affecting solubility, membrane permeability, and formulation behavior. Substituting this compound with a non-fluorinated pyridin-3-yl analog (LogP 1.658), a regioisomeric 5-fluoropyridin-2-yl variant, or a mixed E/Z preparation would introduce uncontrolled variables in structure-activity relationships, potentially invalidating synthetic route reproducibility and biological assay outcomes.

Quantitative Differentiation Evidence for (E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate vs. Closest Analogs


LogP Differentiation: (E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate vs. Non-Fluorinated (E)-Ethyl 3-(pyridin-3-yl)acrylate

The target compound exhibits a calculated LogP of 1.797, compared to a LogP of 1.658 for the direct non-fluorinated analog (E)-ethyl 3-(pyridin-3-yl)acrylate (CAS 28447-17-8) [1]. The ΔLogP of +0.139 represents an approximately 38% increase in octanol-water partition coefficient attributable solely to the 5-fluoro substitution. Both compounds share identical TPSA values (39.19 Ų), indicating that the lipophilicity gain is not confounded by changes in polar surface area [1].

Lipophilicity LogP Drug design Permeability

Ester Group LogP Differentiation: Ethyl Ester vs. Methyl Ester of 5-Fluoropyridin-3-yl Acrylate

Within the 5-fluoropyridin-3-yl acrylate series, the ethyl ester (target compound) has a LogP of 1.797, while the methyl ester analog (E)-methyl 3-(5-fluoropyridin-3-yl)acrylate (CAS 1902966-90-8) has a LogP of 1.407 . This ΔLogP of +0.390 represents a 27.7% increase in lipophilicity, consistent with the addition of one methylene unit to the ester alkyl chain. The ethyl ester also possesses one additional rotatable bond (3 vs. 2), offering greater conformational flexibility .

Ester homologation Lipophilicity tuning SAR

Stereochemical Authentication: Confirmed E-Configuration Distinguishes from Z-Isomer or Mixed Batches

The target compound is unambiguously characterized as the E-isomer, with the stereochemistry confirmed by the canonical SMILES notation CCOC(=O)\C=C\C1=CC(F)=CN=C1, where the double bond geometry is explicitly defined . The defined E-configuration is critical because E/Z isomerism in α,β-unsaturated esters affects both the spatial orientation of the pyridine ring relative to the ester carbonyl and the compound's ability to participate in stereospecific reactions (e.g., Diels-Alder cycloadditions, Michael additions). Procurement of a stereochemically undefined or mixed-isomer batch would introduce an uncontrolled variable that could compromise synthetic reproducibility and biological assay interpretation.

Stereochemistry E/Z isomerism Quality control Batch consistency

Downstream Translation: 5-Fluoropyridin-3-yl Acrylate Fragment Incorporated into a Pharmacologically Active eIF4G1 Inhibitor (SBI-0640756)

The (E)-3-(5-fluoropyridin-3-yl)acryloyl fragment is a key structural component of SBI-0640756 (SBI-756), a first-in-class eIF4G1 inhibitor that disrupts eIF4F complex assembly . SBI-0640756 inhibits eIF4G1 association with the eIF4F complex at 0.75 µM in UACC-903 cell lysates and shows IC₅₀ values of 3.83 µM (eIF4G1-dependent) and 4.59 µM (eIF4G1-independent) in rabbit reticulocyte lysate translation reporter assays . The compound reduces growth of multiple melanoma cell lines (1205Lu, WM1346, A375, UACC-903, WM3629) and decreases tumor incidence by 50% in an N-RasQ61K-expressing, Ink4a⁻/⁻ murine melanoma model at 0.5 mg/kg . While the intact SBI-0640756 molecule, not the acrylate building block alone, drives this activity, the 5-fluoropyridin-3-yl acrylate fragment is essential for the pharmacophore; replacement with a non-fluorinated pyridinyl-acrylate would ablate the fluorine-specific electronic and steric contributions to target binding.

eIF4G1 inhibitor Melanoma Fragment-based drug discovery Oncology

Commercial Purity Specification: 98% vs. 95% for the Methyl Ester Analog

The commercially available (E)-ethyl 3-(5-fluoropyridin-3-yl)acrylate is supplied at 98% purity (Leyan, Catalog No. 1792141) , whereas the corresponding methyl ester analog (E)-methyl 3-(5-fluoropyridin-3-yl)acrylate is typically offered at 95% purity (Leyan, Catalog No. 1150842) . This 3-percentage-point differential in nominal purity may be significant for applications requiring high stoichiometric precision, such as fragment-based library construction or quantitative reactivity studies.

Purity Procurement specification Quality assurance

Class-Level Electronic Effect: Fluorine Substitution Modulates Pyridine Ring Electronics and Hydrogen-Bonding Capacity

Fluorine is the most electronegative element (Pauling electronegativity 3.98) and its substitution at the 5-position of the pyridine ring exerts a strong electron-withdrawing inductive effect (-I) that polarizes the aromatic ring and the conjugated acrylate system [1]. This electronic perturbation distinguishes the 5-fluoro compound from the non-fluorinated analog (where the 5-position is occupied by hydrogen, electronegativity 2.20) and from the 5-chloro or 5-bromo analogs (where the halogen electronegativity is lower: Cl = 3.16, Br = 2.96, and the C-X bond length and polarizability differ substantially). The pyridine nitrogen can act as a hydrogen-bond acceptor; fluorine at the 5-position influences the pKa of the pyridine nitrogen and thus its protonation state and hydrogen-bonding strength under physiological conditions [1]. No published head-to-head comparative study quantifying these electronic effects for this specific compound series was identified.

Fluorine chemistry Electronic effects Medicinal chemistry Bioisosterism

Evidence-Backed Application Scenarios for (E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate in Research and Industrial Procurement


Medicinal Chemistry Building Block for Kinase and eIF4F-Targeted Oncology Programs

The defined E-stereochemistry and 5-fluoro substitution pattern directly support the synthesis of 5-fluoropyridin-3-yl acryloyl-containing pharmacophores, as demonstrated by the incorporation of this fragment into SBI-0640756, an eIF4G1 inhibitor with validated in vitro (IC₅₀ 3.83–4.59 µM) and in vivo (50% tumor incidence reduction at 0.5 mg/kg) activity against BRAF-resistant melanoma models . The 98% purity specification and confirmed E-configuration make this building block suitable for fragment-based drug discovery workflows where stereochemical integrity and high stoichiometric precision are prerequisite.

Agrochemical Intermediate Development Leveraging Pyridyl-Acrylate Fungicidal Scaffolds

Patent literature (EP 0383117, US 5310919) establishes that pyridyl-substituted acrylic esters exhibit 'considerably better fungicidal activity' compared to non-pyridyl acrylic ester benchmarks [1]. The 5-fluoro substitution on the pyridine ring is explicitly claimed as a preferred embodiment within the Markush structures of these patents, positioning (E)-ethyl 3-(5-fluoropyridin-3-yl)acrylate as a relevant intermediate for the synthesis of novel fluorinated fungicide candidates. The compound's LogP of 1.797 sits within the optimal range for foliar uptake in agrochemical applications.

Physicochemical Property Optimization in Lead Series Where Lipophilicity Tuning Is Critical

The quantitative LogP differentiation data—1.797 for the ethyl ester vs. 1.407 for the methyl ester, and 1.797 for the 5-fluoro compound vs. 1.658 for the non-fluorinated analog—provide procurement scientists with actionable information for selecting the appropriate building block to fine-tune lipophilicity [2]. The identical TPSA (39.19 Ų) across fluorinated and non-fluorinated ethyl esters means that lipophilicity can be modulated without inadvertently altering polar surface area, a parameter critically linked to oral bioavailability prediction.

Stereospecific Synthesis Requiring Authenticated E-Configured α,β-Unsaturated Esters

The unambiguous E-configuration documented by the SMILES notation (CCOC(=O)\C=C\C1=CC(F)=CN=C1) qualifies this compound for use in stereospecific transformations—including enantioselective Michael additions, Diels-Alder cycloadditions, and Heck coupling reactions—where the geometrical isomerism of the acrylate double bond directly determines the stereochemical outcome. Procurement of a stereochemically undefined or mixed E/Z batch would introduce an uncontrolled variable that could compromise reaction diastereoselectivity and product enantiopurity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.